molecular formula C12H18O B13799173 6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene CAS No. 66977-26-2

6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene

Cat. No.: B13799173
CAS No.: 66977-26-2
M. Wt: 178.27 g/mol
InChI Key: ATTDNHNDBNMYBQ-UHFFFAOYSA-N
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Description

6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is a compound with a unique structure that includes both cyclopentane and benzene rings. This compound is known for its stability and hydrophobic properties . It is also referred to as a derivative of dicyclopentadiene, which is a common precursor in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene typically involves organic synthesis reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include the use of cyclopentadiene derivatives and ethoxy groups under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes. These processes often require the use of specialized equipment to maintain the necessary reaction conditions and ensure the safety and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .

Scientific Research Applications

6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in various specialized applications .

Properties

CAS No.

66977-26-2

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

8-ethoxytricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C12H18O/c1-2-13-12-7-8-6-11(12)10-5-3-4-9(8)10/h3-4,8-12H,2,5-7H2,1H3

InChI Key

ATTDNHNDBNMYBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC2CC1C3C2C=CC3

Origin of Product

United States

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